molecular formula C14H16FNO3 B7468978 1-(3-Fluoro-4-methylbenzoyl)piperidine-2-carboxylic acid

1-(3-Fluoro-4-methylbenzoyl)piperidine-2-carboxylic acid

Cat. No.: B7468978
M. Wt: 265.28 g/mol
InChI Key: FHQYCRYNJLJTGT-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylbenzoyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C14H16FNO3 It is characterized by the presence of a piperidine ring substituted with a 3-fluoro-4-methylbenzoyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(3-Fluoro-4-methylbenzoyl)piperidine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the benzoyl group: The 3-fluoro-4-methylbenzoyl group is introduced via Friedel-Crafts acylation, using reagents such as aluminum chloride (AlCl3) as a catalyst.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylbenzoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom, forming new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Fluoro-4-methylbenzoyl)piperidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: This compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylbenzoyl)piperidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar compounds to 1-(3-Fluoro-4-methylbenzoyl)piperidine-2-carboxylic acid include:

    1-(3-Fluorobenzoyl)piperidine-2-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

    1-(4-Methylbenzoyl)piperidine-2-carboxylic acid: Lacks the fluorine atom, affecting its binding affinity and selectivity.

    1-(3-Chloro-4-methylbenzoyl)piperidine-2-carboxylic acid: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluoro-4-methylbenzoyl)piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-9-5-6-10(8-11(9)15)13(17)16-7-3-2-4-12(16)14(18)19/h5-6,8,12H,2-4,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQYCRYNJLJTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCCC2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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